molecular formula C13H16N6 B11029444 1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)guanidine

Cat. No.: B11029444
M. Wt: 256.31 g/mol
InChI Key: ADQADKLDTFTXJP-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 6-methylpyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)urea
  • 1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)thiourea
  • 1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)amidine

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)guanidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its combination of pyrimidine and pyridine rings with a guanidine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N6

Molecular Weight

256.31 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(6-methylpyridin-2-yl)guanidine

InChI

InChI=1S/C13H16N6/c1-8-5-4-6-11(15-8)18-12(14)19-13-16-9(2)7-10(3)17-13/h4-7H,1-3H3,(H3,14,15,16,17,18,19)

InChI Key

ADQADKLDTFTXJP-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N

Canonical SMILES

CC1=NC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N

Origin of Product

United States

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